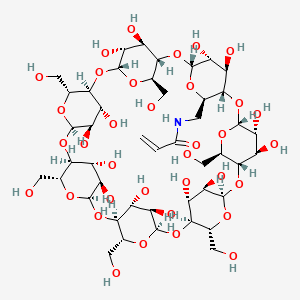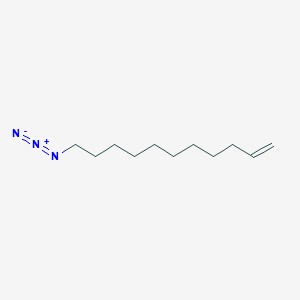
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97%
Overview
Description
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (5,6-DCDFNB) is an organic compound with a 97% purity level. It is used in various scientific research applications, including the synthesis of pharmaceuticals and other compounds, as well as in biochemical and physiological studies. 5,6-DCDFNB has a wide range of properties that make it an ideal choice for laboratory experiments.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97% is not fully understood. However, it is believed that it affects the activity of certain enzymes in the body, which in turn affects the biochemical and physiological processes in the body. Additionally, it is believed that it may interact with certain proteins in the body and affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97% are not fully understood. However, it is believed that it may affect the activity of certain enzymes in the body, which in turn affects the biochemical and physiological processes in the body. Additionally, it is believed that it may interact with certain proteins in the body and affect their activity.
Advantages and Limitations for Lab Experiments
The advantages of using 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97% in laboratory experiments include its high purity level, its wide range of properties, and its ability to be synthesized in a relatively short amount of time. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97% in laboratory experiments is the lack of knowledge regarding its mechanism of action and biochemical and physiological effects.
Future Directions
The future directions of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97% research include further investigation into its mechanism of action and biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into its potential interactions with other proteins and enzymes in the body is needed. Additionally, further research into its potential toxicity and safety in laboratory experiments is needed. Finally, further research into its potential uses in other scientific research applications is needed.
Scientific Research Applications
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of pharmaceuticals and other compounds. It is also used in biochemical and physiological studies, such as in the investigation of the effects of drugs on the body. Additionally, it is used in the synthesis of other organic compounds, such as dyes and pigments.
properties
IUPAC Name |
5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F2NO4/c8-2-1-3-6(16-7(10,11)15-3)5(4(2)9)12(13)14/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEKMJYFBIBLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[1,4]dioxine-2-carboxylic acid ethyl ester](/img/structure/B6317330.png)







